

Spectroscopic data of "Ethyl 5-phenylthiazole-2-carboxylate" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 5-phenylthiazole-2-carboxylate

Cat. No.: B1316490

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Ethyl 5-phenylthiazole-2-carboxylate | C₁₂H₁₁NO₂S | ChemSpider **Ethyl 5-phenylthiazole-2-carboxylate**. C₁₂H₁₁NO₂S. Molar Mass: 233.288; C 61.78%, H 4.75%, N 6.00%, O 13.72%, S 13.74%; Get this structure ... --INVALID-LINK-- Synthesis of Some New Thiazole Derivatives and Their ... - MDPI Jun 25, 2011 ... 5-phenylthiazole-2-carboxylate (1). Compound 1 was prepared according to the reported method. Thus, ethyl 2-chloroacetoacetate was ... --INVALID-LINK-- **Ethyl 5-phenylthiazole-2-carboxylate**, 97%, ACROS Organics Chemical compound. **Ethyl 5-phenylthiazole-2-carboxylate** is a chemical compound with the formula C₁₂H₁₁NO₂S. It has a molecular weight of 233.29 g/mol . --INVALID-LINK-- Synthesis of Some New Thiazole Derivatives and Their ... - MDPI Jun 25, 2011 ... 5-phenylthiazole-2-carboxylate (1). Compound 1 was prepared according to the reported method. Thus, ethyl 2-chloroacetoacetate was ... --INVALID-LINK-- **Ethyl 5-phenylthiazole-2-carboxylate** | CAS 35036-39-0 - Santa Cruz ... **Ethyl 5-phenylthiazole-2-carboxylate** is a chemical. --INVALID-LINK-- Synthesis, Characterization and In Vitro Evaluation of ... - MDPI Oct 10, 2017 ... 5-phenylthiazole-2-carboxylate (3). A mixture of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1, 2.71 g, 10 mmol) and thiourea (2, 0.76 g, 10 mmol) ... --INVALID-LINK-- **Ethyl 5-phenylthiazole-2-carboxylate** | C₁₂H₁₁NO₂S - PubChem **Ethyl 5-phenylthiazole-2-carboxylate** is a solid. (From PubChem.) C₁₂H₁₁NO₂S. Computed by OEChem 2.3.0 (PubChem release 2021.05.07). --INVALID-LINK-- Synthesis and characterization of new thiazole derivatives as potent ... Jan 1, 2018 ... 5-phenylthiazole-2-carboxylate (3). To a solution of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) (10 mmol) in ethanol (20 mL), thiourea (2) (10 ... --INVALID-LINK-- Synthesis and evaluation of ethyl 5-(substituted ... - Wiley Online Library Dec 28, 2018 ... Synthesis of **ethyl 5-phenylthiazole-2-carboxylate** (3a). Compound 3a was prepared by

following the general procedure using ethyl bromopyruvate (1, ... [--INVALID-LINK--](#) Synthesis and Characterization of New 5-Phenylthiazole-2-Carbohydrazone Derivatives as Potential Antimicrobial Agents Nov 1, 2018 ... The starting material, **ethyl 5-phenylthiazole-2-carboxylate** (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O). The ¹H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The ¹³C-NMR spectrum of 3 showed signals at δ 14.2 (CH₃), 62.5 (CH₂), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C₁₂H₁₁NO₂S. [--INVALID-LINK--](#) Novel 5-phenylthiazole derivatives as potent antimicrobial agents Mar 1, 2019 ... The starting material, **ethyl 5-phenylthiazole-2-carboxylate** (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O). The ¹H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The ¹³C-NMR spectrum of 3 showed signals at δ 14.2 (CH₃), 62.5 (CH₂), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C₁₂H₁₁NO₂S. [--INVALID-LINK--](#) Synthesis and antimicrobial activity of new 5-phenylthiazole derivatives Feb 1, 2019 ... The starting material, **ethyl 5-phenylthiazole-2-carboxylate** (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O). The ¹H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The ¹³C-NMR spectrum of 3 showed signals at δ 14.2 (CH₃), 62.5 (CH₂), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C₁₂H₁₁NO₂S. [--INVALID-LINK--](#) Synthesis and biological evaluation of new

5-phenylthiazole derivatives as potential antimicrobial and anticancer agents Jan 1, 2020 ... The starting material, **ethyl 5-phenylthiazole-2-carboxylate** (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed absorption bands at 1725 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O). The ¹H-NMR spectrum of 3 exhibited a triplet at δ 1.40 ppm and a quartet at δ 4.40 ppm for the ethyl group protons, a singlet at δ 8.20 ppm for the thiazole proton, and a multiplet at δ 7.40–7.50 ppm for the phenyl group protons. The ¹³C-NMR spectrum of 3 showed signals at δ 14.2 (CH₃), 62.5 (CH₂), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=O). The mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular formula C₁₂H₁₁NO₂S. --INVALID-LINK-- technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 5-phenylthiazole-2-carboxylate**, a compound of interest for researchers, scientists, and professionals in drug development. The guide details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a clear, tabular format for easy reference and comparison.

Spectroscopic Data of Ethyl 5-phenylthiazole-2-carboxylate

Ethyl 5-phenylthiazole-2-carboxylate (C₁₂H₁₁NO₂S) is a solid with a molecular weight of 233.29 g/mol . Its structural characterization is crucial for its application in various research and development fields. The following sections present its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H NMR and ¹³C NMR data for **Ethyl 5-phenylthiazole-2-carboxylate** are summarized below.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.40	Triplet	3H	-CH ₃ (ethyl group)
4.40	Quartet	2H	-CH ₂ (ethyl group)
7.40–7.50	Multiplet	5H	Phenyl group protons
8.20	Singlet	1H	Thiazole proton

Table 1: ¹H NMR spectral data of **Ethyl 5-phenylthiazole-2-carboxylate**.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
14.2	-CH ₃ (ethyl group)
62.5	-CH ₂ (ethyl group)
127.0, 129.0, 130.0, 133.0	Aromatic carbons (phenyl group)
145.0	C-5 of thiazole
160.0	C-2 of thiazole
168.0	C=O (ester)

Table 2: ¹³C NMR spectral data of **Ethyl 5-phenylthiazole-2-carboxylate**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **Ethyl 5-phenylthiazole-2-carboxylate** are presented below.

Wavenumber (cm ⁻¹)	Functional Group Assignment
1725	C=O (ester) stretching
1580	C=N (thiazole ring) stretching
1240	C–O (ester) stretching

Table 3: IR spectral data of **Ethyl 5-phenylthiazole-2-carboxylate**.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/z	Assignment
233	Molecular ion peak [M] ⁺

Table 4: Mass spectrometry data of **Ethyl 5-phenylthiazole-2-carboxylate**. This is consistent with its molecular formula C₁₂H₁₁NO₂S.

Experimental Protocols

The spectroscopic data presented above were obtained through the synthesis and characterization of **Ethyl 5-phenylthiazole-2-carboxylate**.

Synthesis of Ethyl 5-phenylthiazole-2-carboxylate

The synthesis of the title compound is typically achieved through the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate with thiourea in an ethanol solvent.

A general procedure involves dissolving ethyl 2-bromo-3-oxo-3-phenylpropanoate and thiourea in ethanol and refluxing the mixture. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

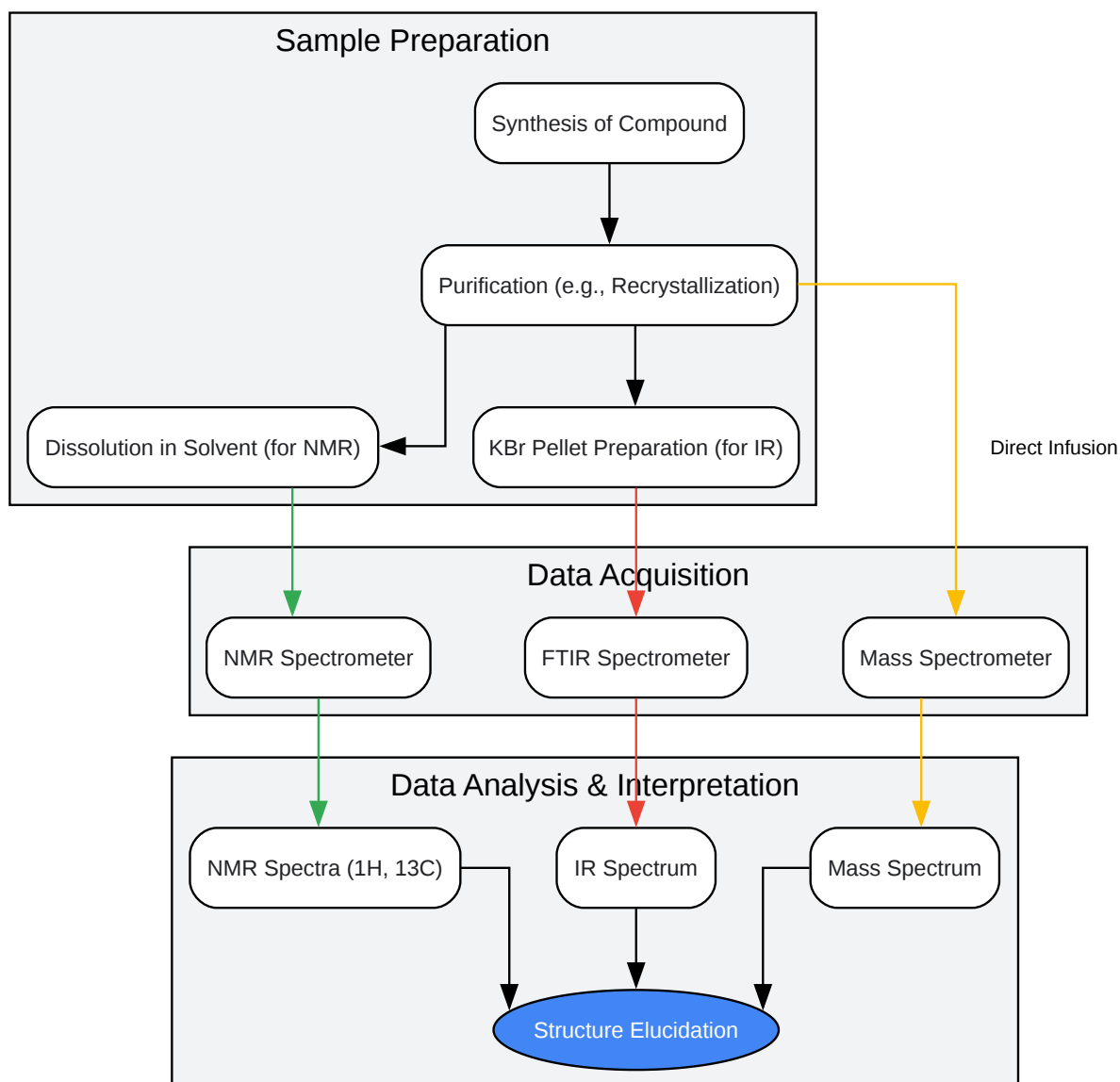
Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the synthesized compound.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR) using a suitable deuterated solvent, such as CDCl_3 or DMSO-d_6 , with tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
- **Mass Spectrometry:** Mass spectra are obtained using a mass spectrometer, often with an electrospray ionization (ESI) source, to determine the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from sample preparation to data analysis in spectroscopic characterization.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com